molecular formula C7H5FN2 B1590570 2-Fluoro-1H-benzimidazole CAS No. 57160-78-8

2-Fluoro-1H-benzimidazole

Cat. No.: B1590570
CAS No.: 57160-78-8
M. Wt: 136.13 g/mol
InChI Key: XLQNWWNMESYKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound that consists of a benzimidazole ring substituted with a fluorine atom at the second position Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications

Mechanism of Action

Target of Action

2-Fluoro-1H-benzimidazole, like other benzimidazole derivatives, is known to interact with various biological targets. The primary targets of this compound are often enzymes or proteins that play crucial roles in cellular processes . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, benzimidazole derivatives have been found to exert their antitumor activity through versatile mechanisms of action such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

The interaction of this compound with its targets can affect various biochemical pathways. For example, it may inhibit the polymerization of tubulin, a key protein involved in cell division . This can lead to the disruption of cell division and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. It’s worth noting that the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity of 2-substituted benzimidazole-based compounds .

Result of Action

The result of this compound’s action at the molecular and cellular level is often a change in cell behavior or viability. For instance, in the context of cancer, the compound’s interaction with its targets and subsequent disruption of cellular processes can lead to the death of cancer cells .

Biochemical Analysis

Biochemical Properties

2-Fluoro-1H-benzimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure enhances its binding affinity and specificity towards certain biological targets. For instance, this compound has been shown to inhibit the activity of specific enzymes involved in DNA replication and repair, such as topoisomerases . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and ultimately leading to DNA damage . Additionally, it can act as an enzyme inhibitor or activator, depending on the target enzyme and the cellular context . Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . In vivo studies indicate that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity and ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a fluorinated carboxylic acid or its derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with a fluorinated aldehyde followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation Reactions: The benzimidazole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the benzimidazole ring can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.

Scientific Research Applications

2-Fluoro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its enhanced metabolic stability and biological activity due to the presence of the fluorine atom.

    Industry: this compound is used in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

    1H-benzimidazole: The parent compound without the fluorine substitution.

    2-Chloro-1H-benzimidazole: A similar compound with a chlorine atom instead of fluorine.

    2-Methyl-1H-benzimidazole: A derivative with a methyl group at the second position.

Comparison: 2-Fluoro-1H-benzimidazole is unique due to the presence of the fluorine atom, which often enhances its biological activity and metabolic stability compared to its non-fluorinated counterparts. The fluorine atom’s electronegativity and small size allow it to form strong interactions with biological targets, making it a valuable compound in drug development and other applications.

Properties

IUPAC Name

2-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQNWWNMESYKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517345
Record name 2-Fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57160-78-8
Record name 2-Fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1H-benzimidazole
Reactant of Route 2
2-Fluoro-1H-benzimidazole
Reactant of Route 3
2-Fluoro-1H-benzimidazole
Reactant of Route 4
2-Fluoro-1H-benzimidazole
Reactant of Route 5
2-Fluoro-1H-benzimidazole
Reactant of Route 6
2-Fluoro-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.